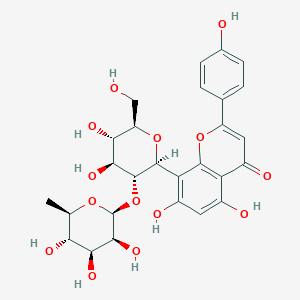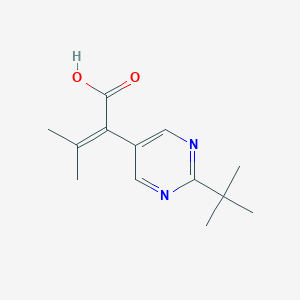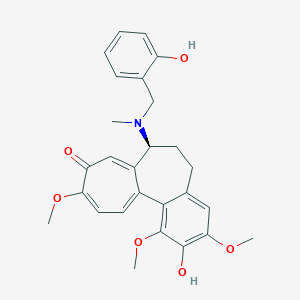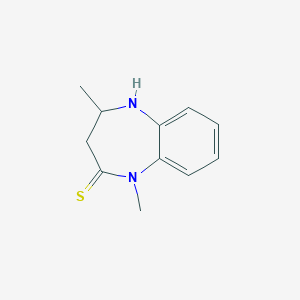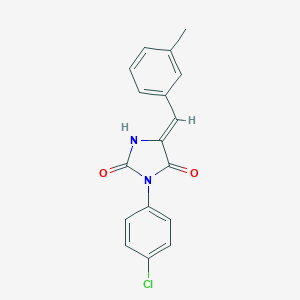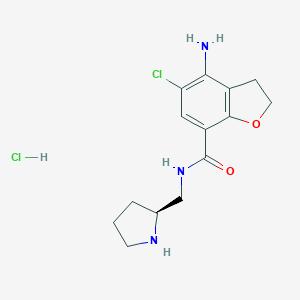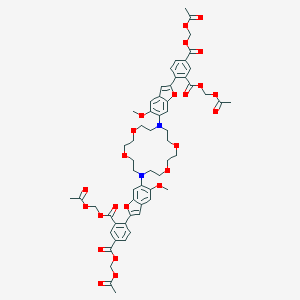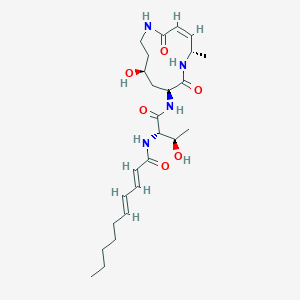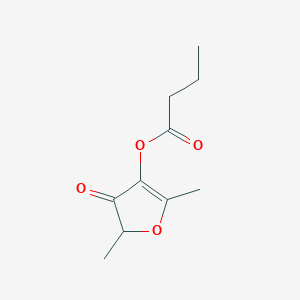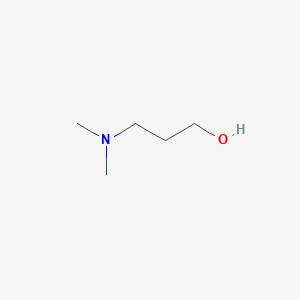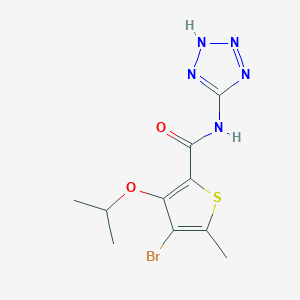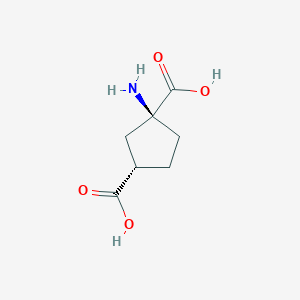
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
Synthetic approaches to compounds similar to (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid often involve strategic methods to form cyclopentane rings or incorporate amino and carboxylic acid functionalities. For instance, total syntheses of complex families of compounds like isoprostanes involve the stereocontrolled intramolecular free-radical cyclization for carbon-carbon bond formation, a method potentially applicable to synthesizing cyclic amino acids (Durand et al., 2004).
Molecular Structure Analysis
The molecular structure of cyclic amino acids and related compounds often determines their reactivity and interaction with biological systems. The molecular structure analysis can be carried out using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling to understand the conformational preferences and stability of such compounds.
Chemical Reactions and Properties
Compounds like (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including esterification, amidation, and reactions with cyclic anhydrides. These reactions are crucial for modifying the compound for specific applications or studying its reactivity (Skoryna et al., 2023).
Aplicaciones Científicas De Investigación
It is used to characterize the optimal ionic conditions, distribution, and ontogeny of glutamate receptor binding sites in the rat brain (Wright, McDonald, & Schoepp, 1994).
This compound protects the retina against N-methyl-D-aspartate toxicity, making it significant for in vivo pharmacological neuroprotection (Siliprandi, Lipartiti, Fadda, Sautter, & Manev, 1992).
Its synthesis aids in studying excitatory amino acids and their effects on neurotransmitter release (Hodgson, Thompson, Wadman, & Keats, 1999).
It acts as a selective agonist of metabotropic glutamate receptors (Ma, Ma, & Dai, 1997).
Intrastriatal injection of this acid induces contralateral turning behavior, suggesting its interaction with the dopaminergic system in the striatum (Sacaan, Bymaster, & Schoepp, 1992).
Co-administration with arachidonic acid potentiates synaptic transmission in rat hippocampal slices (Collins & Davies, 1993).
It can selectively activate distinct subtypes of ACPD receptors in the guinea-pig cerebral cortex (Cartmell, Curtis, Kemp, Kendall, & Alexander, 1993).
Safety And Hazards
Propiedades
IUPAC Name |
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-FFWSUHOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |
CAS RN |
477331-06-9 | |
| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




